molecular formula C17H13Cl2N3O4S2 B2764270 3,4-dichloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 950319-69-4

3,4-dichloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2764270
CAS RN: 950319-69-4
M. Wt: 458.33
InChI Key: FDGBGEBNCQWYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as DS-1001b, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been found to exhibit potent inhibitory activity against various enzymes.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

The synthesis and characterization of sulfonamide hybrid Schiff bases have demonstrated significant biological potential, particularly in enzyme inhibition against AChE and BChE enzymes, with notable enzyme inhibition assay results. Molecular docking studies further support these findings, highlighting the compounds' potential in biochemical applications (Kausar et al., 2019).

Structural Characterization and Kinetic Investigation

Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has provided insights into their structural characterization and kinetic behavior in substitution reactions. This study contributes to our understanding of the steric effects in chemical reactions and molecular structure analysis (Rublova et al., 2017).

Antimicrobial Activity of Heterocyclic Compounds

The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their subsequent evaluation for antimicrobial activity against various bacteria and fungi showcases the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).

Carbonic Anhydrase Inhibition for Tumor Management

A study on novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes provides a promising approach for managing hypoxic tumors. This research indicates the potential for developing selective inhibitors targeting tumor-associated isozymes (Garaj et al., 2005).

Directed Ortho Metalation Methodology

The application of benzenesulfonamide in directed ortho metalation (DoM) methodology highlights its utility in synthetic organic chemistry. This approach opens new avenues for the synthesis of heterocyclic compounds and explores the kinetic and thermodynamic stabilities of sulfonamide lithio species (Familoni, 2002).

Synthesis and Biological Evaluation of Sulfonamide Derivatives

The synthesis of new sulfonamide derivatives and their evaluation for anticancer and anti-HIV activities underlines the therapeutic potential of these compounds. This research emphasizes the role of structural modifications in enhancing biological activity and provides a basis for the development of new therapeutic agents (Pomarnacka & Kornicka, 2001).

properties

IUPAC Name

3,4-dichloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S2/c1-27(23,24)17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-28(25,26)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGBGEBNCQWYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.